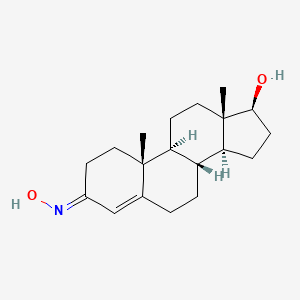

Testosterone oxime, (E)-

Beschreibung

Testosterone oxime, (E)- is a derivative of testosterone, where the ketone group at the C3 position is replaced by an oxime moiety (-N-O-). The (E)-configuration denotes the spatial arrangement of substituents around the C=N bond, with the hydroxylamine group and the steroid nucleus on opposite sides. This structural modification alters the compound’s physicochemical properties, such as solubility and stability, and modulates its biological activity compared to native testosterone. Oxime derivatives are often synthesized to enhance bioavailability, reduce androgenic side effects, or enable conjugation for analytical or therapeutic purposes .

Testosterone oxime’s applications span immunology, analytical chemistry, and endocrinology. For example, testosterone-3-(O-carboxymethyl) oxime is conjugated to carrier proteins (e.g., bovine serum albumin) to generate antisera for immunoassays, leveraging the oxime’s reactivity and stability . The (E)-isomer is particularly significant, as geometric isomerism (E vs. Z) can drastically influence receptor binding and metabolic pathways, as observed in other oxime esters .

Eigenschaften

CAS-Nummer |

14958-66-8 |

|---|---|

Molekularformel |

C19H29NO2 |

Molekulargewicht |

303.4 g/mol |

IUPAC-Name |

(3E,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H29NO2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21-22H,3-10H2,1-2H3/b20-13+/t14-,15-,16-,17-,18-,19-/m0/s1 |

InChI-Schlüssel |

CCDNGLFWWXCDAW-QBDCATRVSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N/O)/CC[C@]34C |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Testosteronoxim, (E)-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Oximgruppe kann oxidiert werden, um Nitril-Derivate zu bilden.

Reduktion: Das Oxim kann reduziert werden, um Amin-Derivate zu bilden.

Substitution: Die Oximgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener funktionalisierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Nitril-Derivate: Durch Oxidation gebildet.

Amin-Derivate: Durch Reduktion gebildet.

Funktionalisierte Derivate: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Testosteronoxim, (E)-, hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese verschiedener Testosteronderivate verwendet.

Biologie: Wird auf seine Wirkungen auf Androgenrezeptoren und seine potenzielle Rolle bei der Modulation biologischer Prozesse untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Rolle als selektiver Androgenrezeptormodulator.

Wirkmechanismus

Der Wirkmechanismus von Testosteronoxim, (E)-, beinhaltet seine Wechselwirkung mit Androgenrezeptoren. Die Oximgruppe erhöht die Bindungsaffinität der Verbindung zum Rezeptor, was zur Aktivierung von androgenabhängigen Genen führt. Diese Aktivierung führt zur Modulation verschiedener physiologischer Prozesse, darunter Muskelwachstum, Knochendichte und sekundäre Geschlechtsmerkmale.

Analyse Chemischer Reaktionen

Types of Reactions

Testosterone oxime, (E)-, undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile derivatives.

Reduction: The oxime can be reduced to form amine derivatives.

Substitution: The oxime group can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Nitrile derivatives: Formed through oxidation.

Amine derivatives: Formed through reduction.

Functionalized derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Testosterone oxime, (E)-, has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various testosterone derivatives.

Biology: Studied for its effects on androgen receptors and its potential role in modulating biological processes.

Medicine: Investigated for its potential therapeutic applications, including its role as a selective androgen receptor modulator.

Wirkmechanismus

The mechanism of action of testosterone oxime, (E)-, involves its interaction with androgen receptors. The oxime group enhances the compound’s binding affinity to the receptor, leading to the activation of androgen-responsive genes. This activation results in the modulation of various physiological processes, including muscle growth, bone density, and secondary sexual characteristics .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares testosterone oxime, (E)- with structurally related steroid oximes and derivatives:

Key Observations:

- Steroid Backbone Variations: Norethisterone oxime lacks the C19 methyl group (19-norsteroid), enhancing progestogenic activity, while estrone oxime derivatives retain the estrogenic backbone, enabling cytotoxicity in hormone-sensitive cancers .

- Oxime Functionalization: Tiforoxime’s oxime group contributes to its anti-protozoal activity, whereas testosterone oxime’s oxime facilitates covalent conjugation for immunological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.